tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate
Overview
Description
Synthesis Analysis
The synthesis of this compound involves a palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Molecular Structure Analysis
The molecular formula of “tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate” is C11H22N2O2. The InChI code is 1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m0/s1 .Chemical Reactions Analysis
The compound has been involved in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical and Chemical Properties Analysis
The compound has a molecular weight of 214.30 g/mol. It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Crystal Structure and Molecular Interactions
The compound tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate is involved in the study of isomorphous crystal structures, particularly in understanding the simultaneous hydrogen and halogen bonds on carbonyl groups. Baillargeon et al. (2017) explored its isostructural family, highlighting the importance of these compounds in crystallography and molecular interaction studies (Baillargeon et al., 2017).
Hydrogen Bonding in Carbamate Derivatives
Another study by Das et al. (2016) examined carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate. This research focused on the role of hydrogen bonding in forming a three-dimensional architecture in carbamate derivatives, which is crucial for understanding molecular structures and interactions (Das et al., 2016).
Role in Organic Synthesis and Diels‐Alder Reactions
Padwa et al. (2003) discussed the use of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate in organic synthesis, particularly in Diels‐Alder reactions. This study emphasizes the compound's utility in complex chemical synthesis processes (Padwa et al., 2003).
Stable Precursors for Azomethine Ylids
Alker et al. (1997) described the development of stable azomethine ylid precursors, which avoid the need for an aldehyde in the ylid generation step. They highlighted tert-butyl carbamate derivative's efficiency in this process, demonstrating its utility in mild condition synthesis (Alker et al., 1997).
Synthesis of Biologically Active Intermediates
Zhao et al. (2017) explored the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in the creation of biologically active compounds such as omisertinib (AZD9291). Their work demonstrates the compound's relevance in pharmaceutical research (Zhao et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The safety precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
tert-butyl N-[(3S,5S)-5-methylpyrrolidin-3-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7-5-8(6-11-7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFRNKXGNAOUDC-YUMQZZPRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CN1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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